molecular formula C29H29NO6 B14721617 Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate CAS No. 6186-95-4

Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

Cat. No.: B14721617
CAS No.: 6186-95-4
M. Wt: 487.5 g/mol
InChI Key: QAXGBEUBFYMMRD-UHFFFAOYSA-N
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Description

Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a fully saturated derivative.

Scientific Research Applications

Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate
  • 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives
  • 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives

Uniqueness

Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

6186-95-4

Molecular Formula

C29H29NO6

Molecular Weight

487.5 g/mol

IUPAC Name

methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C29H29NO6/c1-33-26-17-22-15-16-30(28(31)14-9-20-7-5-4-6-8-20)25(24(22)18-27(26)34-2)19-36-23-12-10-21(11-13-23)29(32)35-3/h4-14,17-18,25H,15-16,19H2,1-3H3

InChI Key

QAXGBEUBFYMMRD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C=CC3=CC=CC=C3)COC4=CC=C(C=C4)C(=O)OC)OC

Origin of Product

United States

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